A2A Receptor Binding Selectivity: Binodenoson vs. Adenosine
Binodenoson demonstrates high-affinity, selective binding to the adenosine A2A receptor with a KD of 270 nM, whereas adenosine is a non-selective agonist that activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) with comparable potency . The high selectivity of binodenoson for A2A over A1, A2B, and A3 receptors was confirmed in preclinical binding studies, which showed much weaker affinity for the non-A2A subtypes . This selectivity profile is the mechanistic basis for the differentiated clinical safety and tolerability described in subsequent evidence items.
| Evidence Dimension | Adenosine A2A receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | KD = 270 nM for A2A; high selectivity over A1, A2B, A3 (quantified as much weaker affinity for non-A2A subtypes in radioligand binding assays) |
| Comparator Or Baseline | Adenosine: non-selective agonist with comparable affinity across A1, A2A, A2B, and A3 receptor subtypes |
| Quantified Difference | Qualitative selectivity advantage: binodenoson is highly A2A-selective; adenosine is non-selective. Exact selectivity ratios (Ki A1/A2A, etc.) are reported in primary pharmacology references . |
| Conditions | Radioligand competitive binding assays using recombinant human adenosine receptor subtypes expressed in mammalian cell membranes |
Why This Matters
This A2A selectivity is the foundational differentiation for scientific selection: it enables coronary vasodilation comparable to adenosine while minimizing off-target receptor-mediated adverse effects.
- [1] Niiya K, Olsson RA, Thompson RD, Silvia SK, Ueeda M. 2-(Cycloalkylidenehydrazino)adenosines: potent and selective agonists at the coronary artery A2 adenosine receptor. J Med Chem. 1992;35(24):4557-4561. doi:10.1021/jm00102a009 View Source
- [2] Cerqueira MD. Advances in pharmacologic agents in imaging: new A2A receptor agonists. Curr Cardiol Rep. 2006;8(2):119-122. doi:10.1007/s11886-006-0022-1 View Source
